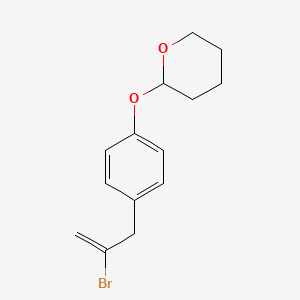

2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Description

2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene is a brominated propenyl derivative featuring a tetrahydropyran-2-yloxy (THP-O) group at the para position of the phenyl ring. The THP group is a widely used protecting moiety for alcohols in organic synthesis, offering steric protection and stability under acidic or basic conditions . This compound serves as a key intermediate in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. Its molecular formula is C₁₄H₁₇BrO₂, with a molecular weight of 313.19 g/mol.

Properties

IUPAC Name |

2-[4-(2-bromoprop-2-enyl)phenoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO2/c1-11(15)10-12-5-7-13(8-6-12)17-14-4-2-3-9-16-14/h5-8,14H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBYIUXWSXUGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)OC2CCCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the reaction of 2-bromo-3-hydroxybenzaldehyde with tetrahydro-2H-pyran-2-yloxyethanol in the presence of triphenylphosphine and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at room temperature . The reaction mixture is then purified using flash chromatography to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: The double bond in the propene moiety can be reduced.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Research Findings and Challenges

- Crystallographic Studies :

- Stability Issues: The THP-O group’s lability under acidic conditions limits its use in prolonged reactions, whereas cyano and carboethoxy derivatives exhibit superior stability .

Biological Activity

2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene, a synthetic compound with the CAS number 951890-26-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BrO₂ |

| Molecular Weight | 297.19 g/mol |

| Purity | 97.0% |

| CAS Number | 951890-26-9 |

1. Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene exhibit significant anticancer properties. For instance, γ-butyrolactones, which share structural similarities, have demonstrated cytotoxic effects against various cancer cell lines. Research has shown that certain γ-butyrolactone derivatives can inhibit key signaling pathways involved in cancer progression, such as the AKT pathway, with IC50 values ranging from 0.05 μM to 0.313 μM .

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory activity. Studies on structurally related compounds have reported their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which is implicated in inflammation and cancer . The potential mechanism includes the modulation of NF-kB signaling pathways, leading to reduced inflammation markers in vitro.

3. Antimicrobial Effects

Compounds similar to 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene have shown promising antibacterial and antifungal activities. For example, synthetic γ-butyrolactone derivatives have been noted for their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus . The minimum inhibitory concentrations (MIC) for these compounds often fall within low micromolar ranges.

Case Study 1: Anticancer Screening

A study evaluated a series of γ-butyrolactone derivatives for their anticancer properties against MDA468 breast cancer cells. The results indicated that certain derivatives exhibited cytotoxicity with an ED50 value of approximately 0.3 μg/mL, highlighting the potential application of these compounds in targeted cancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory effects, a derivative similar to 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene was tested for its ability to inhibit TNF-alpha-induced inflammation in human cell lines. The study found that the compound significantly reduced the expression of inflammatory markers like IL-6 and IL-8, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves two key steps:

Protection of the phenolic -OH group : The 4-hydroxyphenyl group is protected as a tetrahydropyran (THP) ether using dihydropyran under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous dichloromethane (CHCl) .

Bromination : The propene moiety is brominated using bromine (Br) in CHCl at low temperatures (−10°C to 0°C) to minimize side reactions like over-bromination or polymerization. Yield optimization requires strict moisture exclusion and controlled addition rates .

Q. How can the structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H and C NMR identify the THP-protected aryl group (δ 1.4–4.0 ppm for THP protons) and the bromopropene moiety (δ 5.5–6.5 ppm for alkene protons). IR spectroscopy confirms C-Br stretches (~550 cm) and ether linkages (C-O-C, ~1100 cm) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths (e.g., C-Br: ~1.9 Å) and confirms stereochemistry. Refinement in SHELXL addresses potential THP ring disorder through restraints .

Q. What types of reactions are most commonly studied with this compound, and what experimental setups are recommended?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom undergoes substitution with nucleophiles (e.g., OH, amines) in polar aprotic solvents (DMF, THF) at 60–80°C. Steric hindrance from the THP group may slow kinetics, requiring extended reaction times .

- Electrophilic Addition : The alkene reacts with halogens (Cl, Br) in CHCl at 0°C. Reaction progress is monitored via TLC or GC-MS .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the bromine site?

- Methodological Answer : The reaction likely follows an S2 mechanism due to the primary carbon center. However, steric hindrance from the bulky THP group may shift the mechanism toward S1 under polar protic conditions (e.g., aqueous ethanol). Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) can elucidate transition-state geometries and solvent effects .

Q. How does the THP group influence the compound’s electronic and steric properties compared to other aryl substituents?

- Methodological Answer :

- Electronic Effects : The THP ether donates electron density via oxygen lone pairs, activating the aryl ring for electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -Cl) in analogs like 2-Bromo-3-(3,5-dichlorophenyl)-1-propene .

- Steric Effects : The THP ring introduces steric bulk, reducing reaction rates in crowded transition states (e.g., Suzuki couplings). Comparative studies using substituent analogs (e.g., 4-methoxyphenyl) quantify these effects via Hammett plots .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated using advanced refinement techniques?

- Methodological Answer :

- Challenges : The THP group often exhibits conformational disorder, complicating electron density maps. Twinning or poor crystal quality may arise from slow crystallization in viscous solvents.

- Solutions : Use SHELXL to apply restraints on THP ring geometry. High-resolution data collection (synchrotron sources) and cryocooling (100 K) improve data quality. For twinning, the TWINABS tool in SHELX corrects overlapping reflections .

Q. What methodologies are employed to study the interaction of this compound with biological targets, and how does the THP group affect binding affinity?

- Methodological Answer :

- In Vitro Assays : Enzyme inhibition studies (e.g., IC determination via fluorometric assays) and surface plasmon resonance (SPR) quantify binding kinetics. The THP group enhances lipophilicity (logP ~3.5), improving membrane permeability in cell-based assays .

- Comparative Studies : Replace the THP group with -OH or -OCH to assess its role in binding. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses influenced by THP’s steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.